molecular formula C11H13NO2 B8776604 7-Amino-6-methoxy-1-tetralone

7-Amino-6-methoxy-1-tetralone

Cat. No. B8776604
M. Wt: 191.23 g/mol
InChI Key: PIEHNLLZVQVCCJ-UHFFFAOYSA-N
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Patent
US06593374B2

Procedure details

To a solution of acetic acid (20 mL) in H2O (100 mL), 7-nitro-6-methoxy-1-tetralone (2.21 g, 10.0 mmol) was added. The solution was heated to reflux for 1 hour, and then cooled down to rt. NaHCO3 (60 mL, saturated solution) was added, and the mixture was partitioned between CH2Cl2 and water. The organic layer was dried over anhydrous sodium sulfate. After filtration, the organic layer was concentrated in vacuo to provide a red oil. 7-Amino-6-methoxy-1-tetralone (1.74 g, 9.1 mmol, 91%) was obtained following purification by column chromatography. 1H-NMR (CDCl3, 300 MHz) 2.07 (m, 2H), 2.57 (t, J=6.5 Hz, 2H), 2.86 (t, J=6.0 Hz, 2H), 3.73 (b, 2H), 3.91 (s, 3H), 6.59 (s, 1H), 7.36 (s, 1H).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[N+:5]([C:8]1[CH:17]=[C:16]2[C:11]([CH2:12][CH2:13][CH2:14][C:15]2=[O:18])=[CH:10][C:9]=1[O:19][CH3:20])([O-])=O.C([O-])(O)=O.[Na+]>O>[NH2:5][C:8]1[CH:17]=[C:16]2[C:11]([CH2:12][CH2:13][CH2:14][C:15]2=[O:18])=[CH:10][C:9]=1[O:19][CH3:20] |f:2.3|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2.21 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C2CCCC(C2=C1)=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between CH2Cl2 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a red oil

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C2CCCC(C2=C1)=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.1 mmol
AMOUNT: MASS 1.74 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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